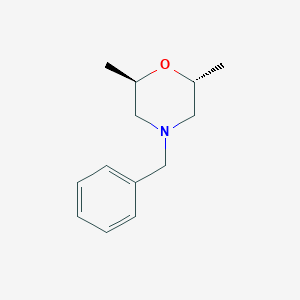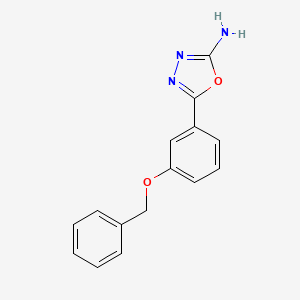
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzyloxy group and the phenyl ring in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-(benzyloxy)benzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as molecular sieves, and green chemistry techniques, such as sonication, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Reduction of the oxadiazole ring can produce amine derivatives.
Substitution: Electrophilic aromatic substitution results in nitro or halogenated derivatives.
Scientific Research Applications
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its anticancer activity, particularly as an EGFR kinase inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR kinase, which plays a crucial role in cell proliferation and survival . The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways involved in cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H13N3O2/c16-15-18-17-14(20-15)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,16,18) |
InChI Key |
GNBFECRDNAAVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


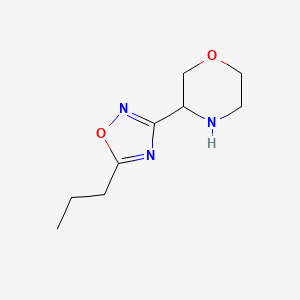
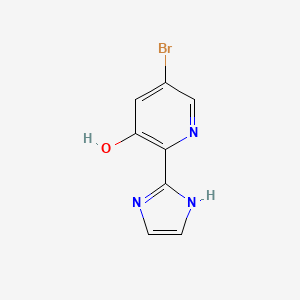
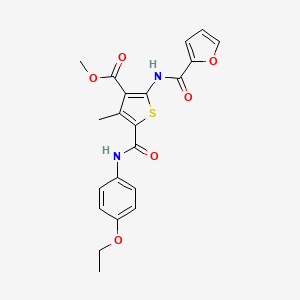
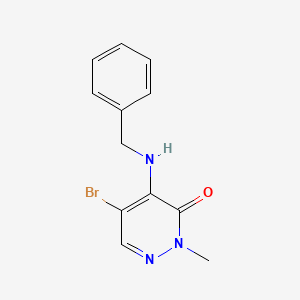
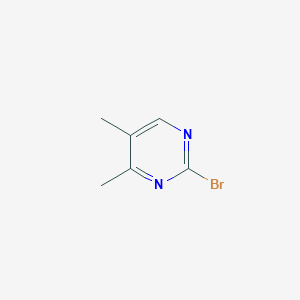
![3-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11778823.png)
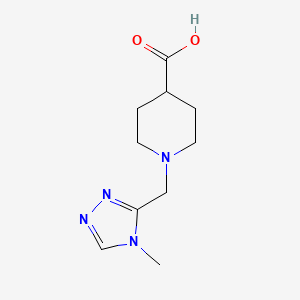
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
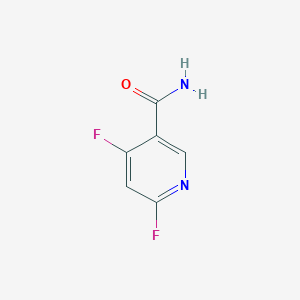

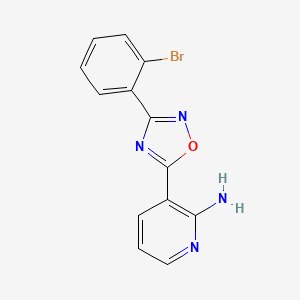
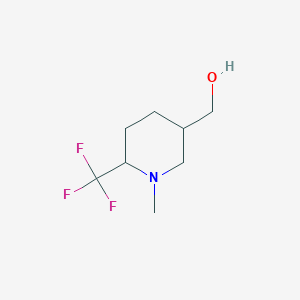
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11778850.png)
